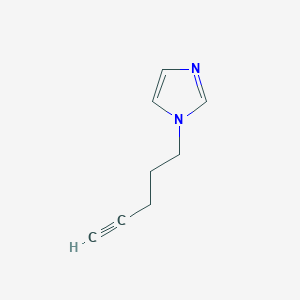

1-Pent-4-ynylimidazole

Descripción

1-Pent-4-ynylimidazole is an imidazole derivative characterized by a pentynyl substituent at the N1 position of the heterocyclic ring. The pentynyl group consists of a five-carbon chain terminating in an alkyne functionality, which confers unique reactivity, particularly in click chemistry applications (e.g., copper-catalyzed azide-alkyne cycloaddition). Imidazole derivatives are widely studied for their roles in medicinal chemistry, catalysis, and materials science due to their aromatic stability, hydrogen-bonding capacity, and tunable electronic properties.

Propiedades

Número CAS |

110528-65-9 |

|---|---|

Fórmula molecular |

C8H10N2 |

Peso molecular |

134.18 g/mol |

Nombre IUPAC |

1-pent-4-ynylimidazole |

InChI |

InChI=1S/C8H10N2/c1-2-3-4-6-10-7-5-9-8-10/h1,5,7-8H,3-4,6H2 |

Clave InChI |

UVETWMSLYHVMAQ-UHFFFAOYSA-N |

SMILES |

C#CCCCN1C=CN=C1 |

SMILES canónico |

C#CCCCN1C=CN=C1 |

Sinónimos |

1H-Imidazole,1-(4-pentynyl)-(9CI) |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one

- Structure : Features a ketone group at the pentenyl chain terminus and an iodine atom at the C5 position of the imidazole ring.

- Molecular Weight : ~292.09 g/mol (calculated).

- Reactivity : The iodine substituent enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), while the α,β-unsaturated ketone may undergo Michael additions or Diels-Alder cyclizations.

- Applications : Useful in synthesizing bioactive molecules or labeled compounds for imaging studies .

1-[1-(Phenylmethyl)pentyl]imidazole (CAS 61019-72-5)

- Structure : Contains a benzyl-substituted pentyl chain at N1, introducing significant steric bulk and aromaticity.

- Molecular Weight : 228.1628 g/mol (exact mass) .

- Polar Surface Area (PSA) : 17.82 Ų, indicating moderate polarity .

2-(4-Methyl-1H-imidazol-5-yl)ethanamine

- Structure : Ethylamine side chain at C5, with a methyl group at C4.

- Reactivity : The primary amine enables salt formation or conjugation with carboxylic acids, while the methyl group modulates steric effects.

- Applications : Structural motifs like this are common in histamine receptor ligands (e.g., Astemizole derivatives) .

Comparative Data Table

| Compound | Molecular Weight (g/mol) | Key Functional Groups | PSA (Ų) | Key Reactivity/Applications |

|---|---|---|---|---|

| 1-Pent-4-ynylimidazole | ~134.09 | Terminal alkyne | ~30.7* | Click chemistry, polymer precursors |

| 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one | ~292.09 | Iodo, α,β-unsaturated ketone | N/A | Cross-coupling, bioactive synthesis |

| 1-[1-(Phenylmethyl)pentyl]imidazole | 228.16 | Benzyl, pentyl chain | 17.82 | Lipophilic drug candidates |

| 2-(4-Methyl-1H-imidazol-5-yl)ethanamine | ~139.18 | Ethylamine, methyl | ~46.2* | Pharmacological ligands |

Key Findings and Implications

Reactivity Differences :

- The alkyne in this compound offers orthogonal reactivity compared to the iodinated or benzyl-substituted analogs, favoring modular synthesis approaches.

- Ethylamine-containing derivatives (e.g., 2-(4-methyl-1H-imidazol-5-yl)ethanamine) prioritize biological interactions over synthetic versatility .

Physicochemical Trade-offs :

- Benzyl substitution increases molecular weight and lipophilicity, which may enhance pharmacokinetic properties but reduce aqueous solubility .

- Terminal alkynes and amines introduce higher polarity, impacting solubility and solid-state stability.

Synthesis Challenges :

- Hazard management (e.g., handling iodinated intermediates or alkynes) requires rigorous risk assessments, as emphasized in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.